N-{3-[4-(chloroacetyl)phenyl]-1-methylpropyl}acetamide
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Overview
Description
N-{3-[4-(chloroacetyl)phenyl]-1-methylpropyl}acetamide is a chemical compound with the molecular formula C14H18ClNO2 and a molecular weight of 267.75 g/mol . It is primarily used in proteomics research and is known for its unique chemical structure, which includes a chloroacetyl group attached to a phenyl ring .
Mechanism of Action
Mode of Action
It’s known that similar compounds can act as both n- and c-nucleophiles . This means they can donate electrons to other molecules, leading to a variety of chemical reactions. These reactions can alter the structure and function of target molecules, potentially leading to changes in biological activity .
Biochemical Pathways
Similar compounds are known to participate in a variety of reactions, including cyclocondensation and cyclization . These reactions can lead to the formation of various heterocyclic compounds, which can have diverse effects on biochemical pathways .
Pharmacokinetics
Similar compounds are known to have diverse pharmacokinetic properties, influenced by factors such as their chemical structure, the route of administration, and the individual’s physiological characteristics .
Result of Action
Similar compounds are known to have a range of biological activities, potentially influencing processes such as cell signaling, enzyme activity, and gene expression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the temperature . .
Preparation Methods
The synthesis of N-{3-[4-(chloroacetyl)phenyl]-1-methylpropyl}acetamide typically involves the reaction of 4-(chloroacetyl)phenyl with 1-methylpropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the acetamide bond . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the final product .
Chemical Reactions Analysis
N-{3-[4-(chloroacetyl)phenyl]-1-methylpropyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction Reactions: Reduction of the chloroacetyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-{3-[4-(chloroacetyl)phenyl]-1-methylpropyl}acetamide is widely used in scientific research, particularly in the fields of:
Comparison with Similar Compounds
N-{3-[4-(chloroacetyl)phenyl]-1-methylpropyl}acetamide can be compared with other similar compounds, such as:
N-{3-[4-(bromoacetyl)phenyl]-1-methylpropyl}acetamide: This compound has a bromoacetyl group instead of a chloroacetyl group, which can lead to different reactivity and biological activity.
N-{3-[4-(fluoroacetyl)phenyl]-1-methylpropyl}acetamide: The presence of a fluoroacetyl group can alter the compound’s chemical properties and interactions with biological targets.
N-{3-[4-(iodoacetyl)phenyl]-1-methylpropyl}acetamide:
This compound stands out due to its specific reactivity and applications in proteomics research, making it a valuable tool for studying protein interactions and functions .
Properties
IUPAC Name |
N-[4-[4-(2-chloroacetyl)phenyl]butan-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-10(16-11(2)17)3-4-12-5-7-13(8-6-12)14(18)9-15/h5-8,10H,3-4,9H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEMQPVZBVNADC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)C(=O)CCl)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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